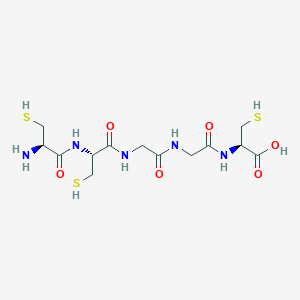
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including cysteine and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then sequentially coupled using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds or modifying existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Carbodiimides like DCC or HATU in organic solvents.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new amino acid sequences.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular redox regulation and signaling pathways.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industry: Utilized in the production of specialized peptides for research and development.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These reactions play a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress. The compound can interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar redox properties.
L-Cysteinyl-L-cysteine: Another peptide with two cysteine residues, known for its role in disulfide bond formation.
γ-L-Glutamyl-L-cysteine: A key intermediate in glutathione biosynthesis with antioxidant properties.
Uniqueness
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is unique due to its complex structure, which allows for multiple redox reactions and interactions with various molecular targets. This complexity makes it a valuable compound for studying intricate biochemical processes and developing advanced therapeutic applications .
Propiedades
Número CAS |
918412-72-3 |
|---|---|
Fórmula molecular |
C13H23N5O6S3 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H23N5O6S3/c14-6(3-25)11(21)18-7(4-26)12(22)16-1-9(19)15-2-10(20)17-8(5-27)13(23)24/h6-8,25-27H,1-5,14H2,(H,15,19)(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t6-,7-,8-/m0/s1 |
Clave InChI |
CBEJAIYRFLEMLO-FXQIFTODSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
SMILES canónico |
C(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)


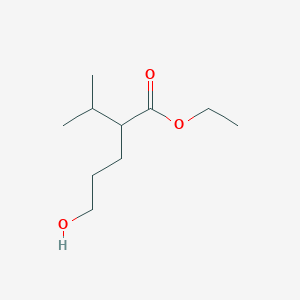
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
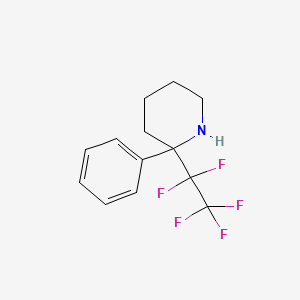
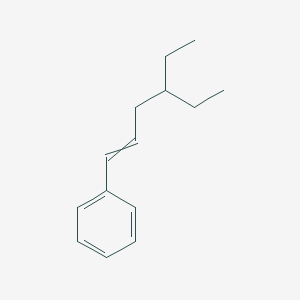
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
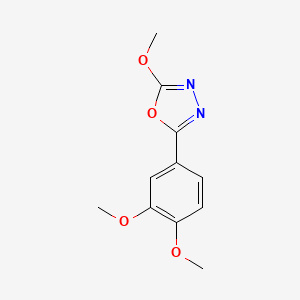
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)
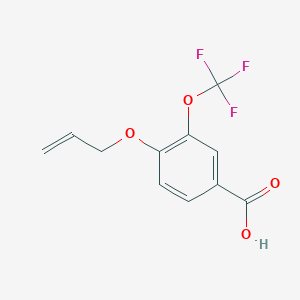

![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
